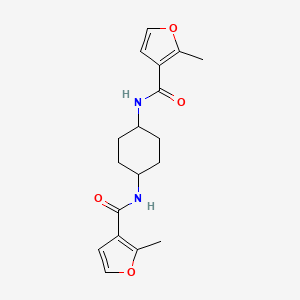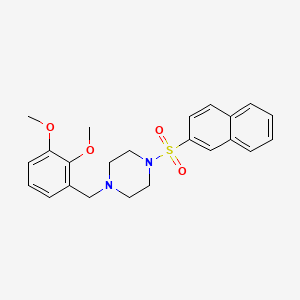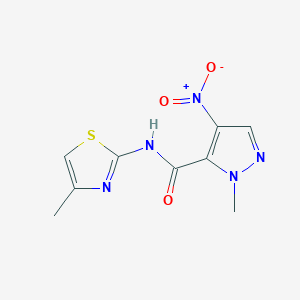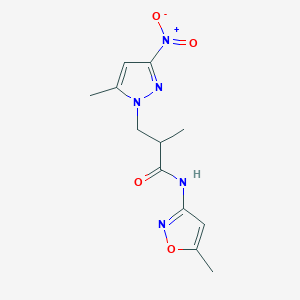![molecular formula C8H9N5OS B14921299 2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14921299.png)
2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring and a thiadiazole ring, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves the coupling of the imidazole and thiadiazole rings through an acetamide linkage. This is typically achieved by reacting the imidazole derivative with an acyl chloride derivative of the thiadiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Unique due to its specific combination of imidazole and thiadiazole rings.
Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents or linkages.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents or linkages.
Uniqueness
The uniqueness of 2-(1H-IMIDAZOL-1-YL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9N5OS |
|---|---|
Molecular Weight |
223.26 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H9N5OS/c1-6-11-12-8(15-6)10-7(14)4-13-3-2-9-5-13/h2-3,5H,4H2,1H3,(H,10,12,14) |
InChI Key |
UQWUGTLZLJEOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921218.png)


![N-(3-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921235.png)
![(5Z)-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14921243.png)


![2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14921254.png)
![(2Z)-2-cyano-2-[5-(2,5-dichlorobenzyl)-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B14921262.png)
![2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole](/img/structure/B14921275.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14921282.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B14921307.png)

